molecular formula C10H8FN3O B1471911 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol CAS No. 1540562-52-4

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol

Cat. No. B1471911
CAS RN: 1540562-52-4
M. Wt: 205.19 g/mol
InChI Key: OITBKBFOVZGDCE-UHFFFAOYSA-N
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Description

“4-Amino-6-(3-fluorophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H8FN3O . It has a molecular weight of 205.19 g/mol. The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H7FN2O/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) .


Physical And Chemical Properties Analysis

The compound “this compound” is solid in its physical form .

Scientific Research Applications

Anticancer, Antiangiogenic, and Antioxidant Activities

Pyridazinones, recognized for their broad spectrum of biological activities, have shown promise in the development of anticancer, antiangiogenic, and antioxidant agents. Research has identified derivatives exhibiting inhibitory activity against various human cancer cell lines, alongside potent antiangiogenic activity against proangiogenic cytokines involved in tumor progression. Additionally, certain compounds have demonstrated significant antioxidant activities, underscoring their potential therapeutic value in combating cancer and related conditions (Kamble et al., 2015).

Synthesis and Biological Evaluation for Antiviral Properties

Exploring the structural capabilities of pyridazinones, researchers have synthesized derivatives targeting the inhibition of human immunodeficiency virus type 1 reverse transcriptase. This work emphasizes the versatility of pyridazinones in drug development, particularly in creating novel antiviral agents with the potential for significant clinical impact (Heinisch et al., 1996).

Development of Cardioactive Agents

Pyridazinones have also played a critical role in the development of cardioactive agents. Derivatives featuring the 4-amino-6-(3-fluorophenyl)pyridazin-3-ol moiety have been part of clinical use or trials, showing the significance of this chemical structure in creating effective treatments for heart-related conditions (Imran & Abida, 2016).

Anticonvulsant Activity

Research into 3-pyridazinone derivatives has identified compounds with promising anticonvulsant activity, demonstrating the potential of pyridazinones in the treatment of epilepsy and related seizure disorders. This highlights the adaptability of the pyridazinone scaffold in addressing a wide range of neurological conditions (Samanta et al., 2011).

Herbicidal Activities

Pyridazinone derivatives have found applications beyond pharmacology, including in agriculture as herbicides. The development of compounds with bleaching and herbicidal activities demonstrates the chemical's versatility, providing valuable tools for weed management and crop protection (Xu et al., 2008).

Mechanism of Action

Target of Action

Pyridazine and pyridazinone derivatives, to which this compound belongs, have been shown to interact with a wide range of biological targets . These compounds have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Mode of Action

It is known that pyridazinone derivatives can interact with their targets in various ways, leading to different physiological effects . For instance, some pyridazinone derivatives have been shown to inhibit phosphodiesterase-III (PDE-III), leading to enhanced inotropic and vasodilator properties .

Biochemical Pathways

Given the wide range of biological activities exhibited by pyridazinone derivatives, it can be inferred that these compounds likely interact with multiple biochemical pathways .

Result of Action

Based on the known activities of pyridazinone derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular levels .

Action Environment

The action of 4-Amino-6-(3-fluorophenyl)pyridazin-3-ol can be influenced by various environmental factors. For instance, a related compound, 4-benzyl-2-(3-(4-fluorophenyl)-2-oxopropyl)-6-phenylpyridazin-3(2H)-one, has been shown to act as a corrosion inhibitor in an acidic environment . The performance of this compound was found to improve with increasing concentration but decreased somewhat with increasing temperature .

Biochemical Analysis

Biochemical Properties

4-Amino-6-(3-fluorophenyl)pyridazin-3-ol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, pyridazine derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides . The interaction between this compound and PDE enzymes can lead to changes in cellular signaling pathways, affecting various physiological processes.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE enzymes by this compound can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are important secondary messengers in cellular signaling . These changes can affect various cellular processes, including cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of PDE enzymes, which leads to increased levels of cAMP and cGMP . This inhibition can result in the activation of protein kinase A (PKA) and protein kinase G (PKG), which are involved in various cellular processes. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that pyridazine derivatives can be stable under certain conditions, but may degrade over time, affecting their efficacy . Long-term exposure to this compound in in vitro or in vivo studies can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties . At higher doses, toxic or adverse effects may be observed. These effects can include changes in liver and kidney function, as well as alterations in blood parameters. It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . The localization and accumulation of this compound in specific tissues can influence its efficacy and potential side effects. Understanding the transport mechanisms is essential for optimizing the therapeutic use of this compound.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound in the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biological effects.

properties

IUPAC Name

5-amino-3-(3-fluorophenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O/c11-7-3-1-2-6(4-7)9-5-8(12)10(15)14-13-9/h1-5H,(H2,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITBKBFOVZGDCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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